2-Bromo-3-methoxy-6-nitropyridine
Overview
Description
2-Bromo-3-methoxy-6-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol . It is a derivative of pyridine, characterized by the presence of bromine, methoxy, and nitro functional groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s worth noting that nitropyridines, a class of compounds to which 2-bromo-3-methoxy-6-nitropyridine belongs, are often used in organic synthesis and medicinal chemistry due to their reactivity and potential for further functionalization .
Mode of Action
Nitropyridines are known to undergo various chemical reactions, including reduction, substitution, and coupling reactions . For instance, nitropyridines can participate in Suzuki-Miyaura cross-coupling, a widely-used reaction in organic synthesis .
Result of Action
As a nitropyridine derivative, it may exhibit reactivity that could potentially be harnessed for various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-methoxy-6-nitropyridine can be synthesized through several methods. One common method involves the nitration of 2-bromo-3-methoxypyridine using a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures . The reaction is typically carried out at 55°C for 1.5 hours, followed by quenching in ice water to precipitate the product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methoxy-6-nitropyridine undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.
Common Reagents and Conditions:
Reduction: Hydrazine hydrate, Pd/C, ethanol, and reflux conditions.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of catalysts like palladium or copper.
Major Products:
Reduction: 2-Amino-3-methoxy-6-nitropyridine.
Substitution: Products depend on the nucleophile used, such as 2-substituted-3-methoxy-6-nitropyridines.
Scientific Research Applications
2-Bromo-3-methoxy-6-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
- 2-Bromo-3-methoxypyridine
- 2-Bromo-6-methoxy-3-nitropyridine
- 2-Bromo-5-methoxypyridin-4-ylboronic acid
Uniqueness: 2-Bromo-3-methoxy-6-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. Its combination of bromine, methoxy, and nitro groups makes it a versatile intermediate for various synthetic applications .
Biological Activity
2-Bromo-3-methoxy-6-nitropyridine is a compound belonging to the class of nitropyridines, characterized by its unique structure which includes a bromine atom, a methoxy group, and a nitro group on the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula for this compound is CHBrNO, with a molecular weight of 232.04 g/mol. The presence of the bromine and nitro groups significantly influences its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects.
- Substitution Reactions : The bromine atom allows for nucleophilic substitution reactions, which can modify the compound's properties and enhance its biological profile.
- Methoxy Group Influence : The methoxy group can alter the electronic properties of the molecule, affecting its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing nitropyridine structures exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
In vitro tests using the Petri dish method demonstrated effective inhibition at varying concentrations (10, 20, 50, and 100 µg/ml) against these pathogens .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using the MTT assay on cancer cell lines such as Hep-G2 (liver carcinoma) and MCF-7 (breast cancer). The results indicated that this compound exhibits promising cytotoxic activity, with IC values significantly lower than those of standard chemotherapeutic agents, suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of this compound compared to related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Methoxy group at position 3 | Different electronic properties |
2-Bromo-3-ethoxy-6-nitropyridine | Ethoxy group instead of methoxy | Increased hydrophobicity |
5-Bromo-3-methoxy-2-nitropyridine | Positioning of bromine and methoxy | Different regioselectivity |
Case Studies
- Anticancer Studies : A study involving Schiff base complexes derived from similar nitropyridine structures reported enhanced cytotoxicity against Hep-G2 cells when treated with metal complexes formed from these ligands. This suggests that modifications similar to those found in this compound could yield compounds with superior anticancer properties .
- Antimicrobial Efficacy : In a recent study, newly synthesized derivatives based on nitropyridines were tested against various bacterial species. The results showed that certain derivatives exhibited stronger antibacterial activity than their parent compounds, indicating potential for further development in antimicrobial therapies .
Properties
IUPAC Name |
2-bromo-3-methoxy-6-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEAOLVGPKCNCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507098 | |
Record name | 2-Bromo-3-methoxy-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76066-07-4 | |
Record name | 2-Bromo-3-methoxy-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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